Ethyl 4-(piperidin-4-yl)butanoate hydrochloride
Overview
Description
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is an organic compound that belongs to the class of compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecular formula of this compound is C11H22ClNO2 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride consists of a piperidine ring attached to a butanoate group. The molecular formula is C11H22ClNO2 . The average mass is 235.751 Da and the monoisotopic mass is 235.133911 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride include a molecular formula of C11H22ClNO2 and an average mass of 235.751 Da . More specific properties such as melting point, boiling point, and solubility might be found in specialized chemical databases.Scientific Research Applications
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride: is a chemical compound with several potential applications in scientific research. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section:
Matriptase Inhibitors Synthesis
This compound serves as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors . Matriptase is a type of serine protease involved in various physiological processes, including epidermal barrier formation and cancer progression. Inhibitors of matriptase can be used to study these processes or as potential therapeutic agents.
Weinreb Amides Reactions
It is used in reactions between Weinreb amides and 2-magnesiated oxazoles . Weinreb amides are versatile intermediates in organic synthesis, particularly in the selective formation of ketones.
NAmPRTase Inhibitors Development
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a reactant for synthesizing NAmPRTase inhibitors . NAmPRTase (nicotinamide phosphoribosyltransferase) is an enzyme involved in the NAD salvage pathway, which is crucial for energy metabolism. Inhibitors of this enzyme have potential applications in studying cellular metabolism and developing treatments for conditions related to metabolic dysfunction.
FK866 Analogs for NAD Salvage Inhibition
The compound is also used to synthesize FK866 analogs, which are inhibitors of the NAD salvage pathway . These analogs can be used to investigate the role of NAD in cellular processes and diseases such as cancer, where NAD metabolism is often dysregulated.
Chemical Synthesis Intermediates
This compound may serve as an intermediate in the synthesis of a wide range of chemical products. Its structure allows for further functionalization and incorporation into more complex molecules.
Mechanism of Action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
properties
IUPAC Name |
ethyl 4-piperidin-4-ylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPWYBAVVLQTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676382 | |
Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
473987-07-4 | |
Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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